2-Morpholino-5-(trifluoromethyl)benzoic acid
Overview
Description
“2-Morpholino-5-(trifluoromethyl)benzoic acid” is a chemical compound with the empirical formula C12H12F3NO3 and a molecular weight of 275.22 . It is often used in laboratory settings .
Molecular Structure Analysis
The SMILES string for this compound is OC(=O)c1cc(ccc1N2CCOCC2)C(F)(F)F . This indicates that the compound contains a morpholino group attached to a benzoic acid group, which is further substituted with a trifluoromethyl group.Scientific Research Applications
1. Chemical Structure and Interactions
2-Morpholino-5-(trifluoromethyl)benzoic acid is involved in the formation of hydrogen-bonded polymeric structures. Smith and Lynch (2016) explored how this compound, when used as a counter-ion, influences secondary structure generation in benzoic acids. The study highlights its role in generating one-dimensional chains and cyclic heterotetrameric structures in the crystal structures of certain salts (Smith & Lynch, 2016).
2. Synthesis of Chemical Compounds
Sosnovskikh and Usachev (2001) demonstrated the application of this compound in the synthesis of 2-morpholino-2-trifluoromethylchroman-4-ones. The study showed that morpholine adds smoothly at the double bond of substituted chromones, indicating the compound's utility in organic synthesis (Sosnovskikh & Usachev, 2001).
3. Pharmaceutical Research
Ji et al. (2018) researched the synthesis and antitumor activity of a compound synthesized from 2-Morpholino-5-(trifluoromethyl)benzoic acid. The compound showed inhibitory capacity against certain cancer cell lines, illustrating the potential of this chemical in medicinal chemistry (Ji et al., 2018).
4. Electrochemical Applications
Nematollahi and Esmaili (2010) utilized 2-Morpholino-5-(trifluoromethyl)benzoic acid in the electrochemical synthesis of benzenamines. This study highlights its application in green chemistry, offering an eco-friendly method for producing biologically significant compounds (Nematollahi & Esmaili, 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-morpholin-4-yl-5-(trifluoromethyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO3/c13-12(14,15)8-1-2-10(9(7-8)11(17)18)16-3-5-19-6-4-16/h1-2,7H,3-6H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRECFTDWCNEEDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60640284 | |
Record name | 2-(Morpholin-4-yl)-5-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60640284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Morpholino-5-(trifluoromethyl)benzoic acid | |
CAS RN |
865471-20-1 | |
Record name | 2-(Morpholin-4-yl)-5-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60640284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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